![molecular formula C14H20ClN3O3 B1383576 Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate CAS No. 1330765-91-7](/img/structure/B1383576.png)
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Overview
Description
“Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate” is a chemical compound with the molecular formula C14H20ClN3O3 . Its IUPAC name is tert-butyl 2-(chloromethyl)-4-oxo-6,7,8,10-tetrahydropyrimido[1,2-a][1,4]diazepine-9-carboxylate .
Molecular Structure Analysis
The molecular weight of this compound is 313.78 . The exact structure would require more specific information such as NMR or X-ray crystallography data, which I currently do not have.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the search results .Scientific Research Applications
Antibacterial Agents
This compound has potential applications as an antibacterial agent. The structural framework of pyrimido[1,2-a][1,4]diazepine is known to exhibit antibacterial properties . Researchers can modify the tert-butyl group to enhance the lipophilicity of the molecule, which is crucial for penetrating bacterial cell walls and increasing efficacy.
Antimalarial Drugs
The pyrimido[1,2-a][1,4]diazepine core is also associated with antimalarial activity. The introduction of tert-butyl groups into drug molecules has been shown to improve blood schizontocidal antimalarial activity . This suggests that the compound could be a candidate for the development of new antimalarial drugs.
Antidepressants
Compounds containing the pyrimido[1,2-a][1,4]diazepine moiety have been reported to possess antidepressant effects . This compound could be used as a starting point for the synthesis of novel antidepressants with potentially fewer side effects.
Antiviral Agents
The structural analogs of this compound have been found to act as DNA intercalating agents with antiviral activity . This indicates that tert-butyl 2-(chloromethyl)-4-oxo-6,7,8,10-tetrahydropyrimido[1,2-a][1,4]diazepine-9-carboxylate could be explored for its antiviral applications.
Cancer Research
The ability of related compounds to intercalate DNA suggests that they could be used in cancer research as potential chemotherapeutic agents . Their DNA-binding properties may disrupt the replication of cancer cells, leading to apoptosis.
Molecular Weight Control in Polymerization
The tert-butyl group in the compound could be utilized to control molecular weight and prevent microgel formation during polymerization reactions . This application is particularly relevant in the synthesis of specialized polymers with precise properties.
Organic Synthesis Intermediates
Due to the reactive chloromethyl and carboxylate groups, this compound could serve as an intermediate in organic synthesis, enabling the construction of complex molecules for pharmaceuticals or materials science .
Development of Green Chemistry Methods
The compound’s structure could be used in spectrophotometric studies for the development of green and high-throughput methods for the quantification of pharmaceuticals . This application is crucial for the pharmaceutical industry’s move towards more sustainable practices.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(chloromethyl)-4-oxo-6,7,8,10-tetrahydropyrimido[1,2-a][1,4]diazepine-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(20)17-5-4-6-18-11(9-17)16-10(8-15)7-12(18)19/h7H,4-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRITFFRIDOKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=NC(=CC2=O)CCl)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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